Cas no 2098095-06-6 (1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one)
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(2-hydroxyethyl)piperidin-1-yl]-2-thiophen-3-ylethanone
- AKOS026708615
- 2098095-06-6
- F1907-4109
- 1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
- 1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
-
- Inchi: 1S/C13H19NO2S/c15-7-3-11-1-5-14(6-2-11)13(16)9-12-4-8-17-10-12/h4,8,10-11,15H,1-3,5-7,9H2
- InChI Key: LVTUPAAPARUOIT-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CC(N1CCC(CCO)CC1)=O
Computed Properties
- Exact Mass: 253.11365002g/mol
- Monoisotopic Mass: 253.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 68.8Ų
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H128411-100mg |
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H128411-500mg |
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | H128411-1g |
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-4109-0.25g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-4109-0.5g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-4109-1g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-4109-2.5g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-4109-5g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-4109-10g |
1-(4-(2-hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one |
2098095-06-6 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Research Brief on 1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (CAS: 2098095-06-6)
Recent studies on the compound 1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one (CAS: 2098095-06-6) have highlighted its potential as a versatile intermediate in medicinal chemistry and drug discovery. This molecule, characterized by a piperidine ring linked to a thiophene moiety via a ketone bridge, has garnered attention due to its unique structural features that enable interactions with various biological targets. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a promising candidate for further pharmacological exploration.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's role as a precursor in the synthesis of novel dopamine D3 receptor antagonists. The study utilized molecular docking simulations to demonstrate its high affinity for the receptor's binding pocket, suggesting potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The compound's thiophene ring was found to contribute significantly to its binding stability, while the hydroxyethyl group facilitated improved blood-brain barrier penetration.
Another key development emerged from a collaborative effort between academic and industrial researchers, as reported in ACS Chemical Neuroscience (2024). Here, 2098095-06-6 served as a scaffold for developing selective sigma-1 receptor modulators. The team employed structure-activity relationship (SAR) studies to optimize the compound's efficacy, resulting in derivatives with nanomolar affinity and reduced off-target effects. These findings underscore the molecule's adaptability in designing CNS-targeted therapeutics.
From a synthetic chemistry perspective, recent advancements in green chemistry protocols have improved the scalability of 2098095-06-6 production. A 2024 Organic Process Research & Development paper detailed a solvent-free mechanochemical synthesis route that achieved 92% yield while minimizing waste generation. This methodological innovation addresses previous challenges in large-scale manufacturing, positioning the compound for broader industrial adoption.
Ongoing preclinical studies are evaluating the compound's safety profile and pharmacokinetic properties. Preliminary data presented at the 2024 American Chemical Society National Meeting indicate favorable metabolic stability in hepatic microsome assays, with a half-life exceeding 4 hours across tested species. However, researchers caution that further optimization may be required to mitigate observed CYP450 inhibition at higher concentrations.
The collective research on 2098095-06-6 demonstrates its multifaceted potential in drug discovery. Its structural modularity allows for diverse derivatization strategies, while its balanced physicochemical properties make it particularly valuable for CNS drug development. Future research directions likely will focus on expanding its application to other receptor families and exploring its utility in targeted drug delivery systems.
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